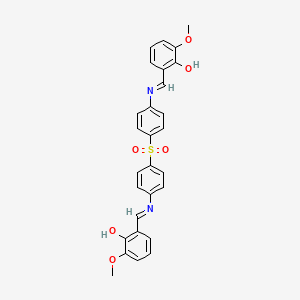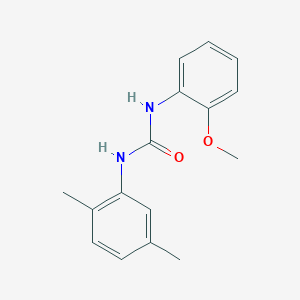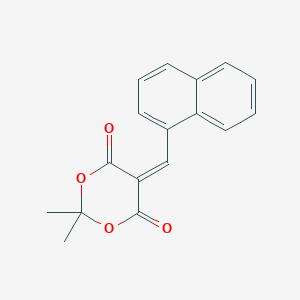![molecular formula C23H18O3 B11951642 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one CAS No. 75628-90-9](/img/structure/B11951642.png)
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an anthracene core substituted with a 3,4-dimethoxyphenylmethylidene group at the 10th position. Anthracene derivatives are known for their photophysical properties and have been widely studied for various applications in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one typically involves the condensation of anthracene-9-carbaldehyde with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene core or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted anthracene derivatives with various functional groups.
科学研究应用
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthracene-based compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
作用机制
The mechanism of action of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, contributing to its anticancer and antimicrobial effects .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and other photophysical applications.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene: Synthesized via Suzuki coupling reactions and used in photophysical studies.
Uniqueness
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. The presence of the 3,4-dimethoxyphenylmethylidene group enhances its stability and reactivity, making it suitable for various applications in materials science and organic electronics.
属性
CAS 编号 |
75628-90-9 |
|---|---|
分子式 |
C23H18O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O3/c1-25-21-12-11-15(14-22(21)26-2)13-20-16-7-3-5-9-18(16)23(24)19-10-6-4-8-17(19)20/h3-14H,1-2H3 |
InChI 键 |
AIYFOFIPZAVACA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)






![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)



